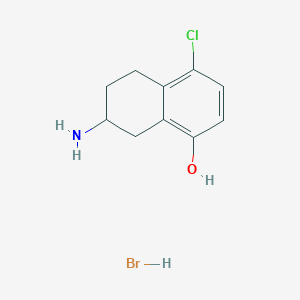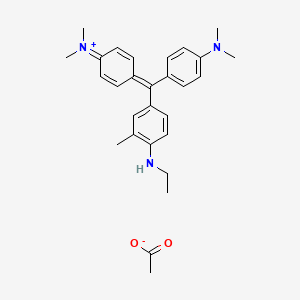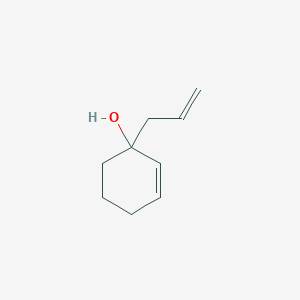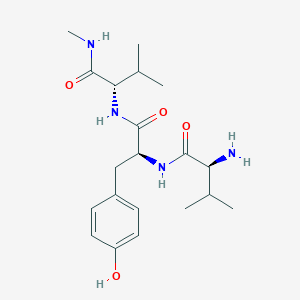
L-Valyl-L-tyrosyl-N-methyl-L-valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-tyrosyl-N-methyl-L-valinamide is a synthetic peptide compound composed of three amino acids: valine, tyrosine, and N-methylvaline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as HPLC, to ensure the final product’s purity.
化学反応の分析
Types of Reactions
L-Valyl-L-tyrosyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of peptide bonds.
科学的研究の応用
L-Valyl-L-tyrosyl-N-methyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Valyl-L-tyrosyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved depend on the specific target and the biological context.
類似化合物との比較
Similar Compounds
L-Valyl-L-tyrosyl-L-valine: Similar structure but lacks the N-methyl group.
L-Valyl-L-phenylalanine: Contains phenylalanine instead of tyrosine.
L-Valyl-L-tyrosyl-L-tryptophan: Contains tryptophan instead of N-methylvaline.
Uniqueness
L-Valyl-L-tyrosyl-N-methyl-L-valinamide is unique due to the presence of the N-methyl group, which can influence its binding affinity and specificity for certain targets. This modification can also affect the compound’s stability and resistance to enzymatic degradation.
特性
CAS番号 |
64834-47-5 |
|---|---|
分子式 |
C20H32N4O4 |
分子量 |
392.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H32N4O4/c1-11(2)16(21)19(27)23-15(10-13-6-8-14(25)9-7-13)18(26)24-17(12(3)4)20(28)22-5/h6-9,11-12,15-17,25H,10,21H2,1-5H3,(H,22,28)(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 |
InChIキー |
GBNCLOFWCFXLNF-ULQDDVLXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)NC)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


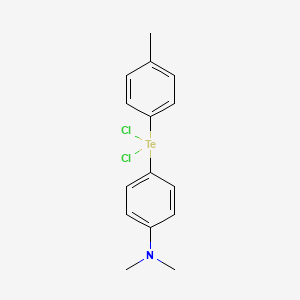

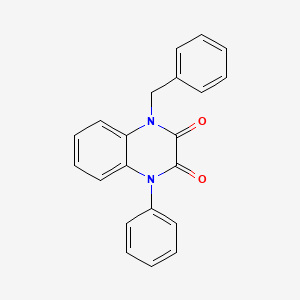
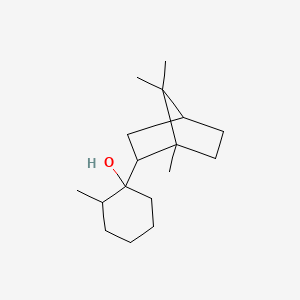
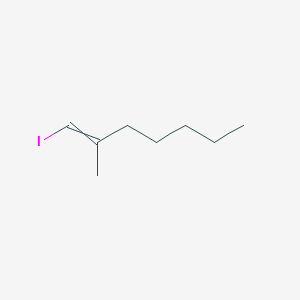
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
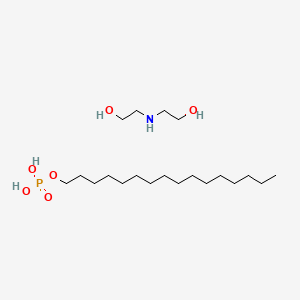
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
